2-Dibenzothiophenecarboxylic acid
Overview
Description
2-Dibenzothiophenecarboxylic acid (DBTCA) is an aromatic compound and a derivative of benzothiophene. It has a molecular formula of C13H8O2S and a molecular weight of 228.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms. Theoretical studies on similar compounds suggest that the stability of the crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions .Scientific Research Applications
Photo-Oxidation and Environmental Implications
2-Dibenzothiophenecarboxylic acid, as a component of dibenzothiophene, is studied in environmental contexts. Traulsen, Andersson, and Ehrhardt (1999) investigated the photo-oxidation of dibenzothiophene in seawater, leading to the formation of various acidic photoproducts, including benzothiophene carboxylic acids. This research is significant in understanding the environmental impact and degradation products of crude oil components like dibenzothiophene in marine environments (Traulsen, Andersson, & Ehrhardt, 1999).
Chemical Synthesis and Polymer Chemistry
The compound has relevance in polymer chemistry and bioactive molecule synthesis. Ram, Sharma, Chauhan, and Das (2020) described a palladium-catalyzed process for generating 2-vinylbenzoic acids from alkyl aryl ketones, highlighting the diverse applications of these acids in polymer chemistry and as precursors for bioactive molecules (Ram, Sharma, Chauhan, & Das, 2020).
Pharmaceutical and Drug Development
In the pharmaceutical sector, dibenzothiophene derivatives, closely related to this compound, have been studied for their potential in drug development. Silchenko, Schöneich, Carlson, and Stella (2003) researched the photostability of a dibenzothiophene-derived potential anticancer drug, underscoring the importance of stability in drug development (Silchenko, Schöneich, Carlson, & Stella, 2003).
Environmental Biodegradation
The biodegradation of dibenzothiophene, which involves this compound derivatives, is critical in environmental contexts. Bressler and Fedorak (2001) investigated the biodegradation of dibenzothiophene in microbial cultures, revealing important insights into the environmental breakdown of sulfur heterocycles found in crude oils and coal (Bressler & Fedorak, 2001).
Properties
IUPAC Name |
dibenzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESBZBHBDLEBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391106 | |
Record name | 2-Dibenzothiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20928-05-6 | |
Record name | 2-Dibenzothiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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